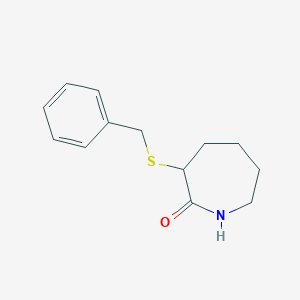

3-(Benzylsulfanyl)azepan-2-one

描述

3-(Benzylsulfanyl)azepan-2-one is a seven-membered lactam (azepanone) derivative featuring a benzylsulfanyl (-S-CH₂C₆H₅) substituent at the 3-position. This compound is primarily utilized as a specialized building block in organic synthesis, particularly for pharmaceutical and materials science research. Its structure combines the conformational flexibility of the azepanone ring with the lipophilic benzylsulfanyl group, making it valuable for modifying solubility, reactivity, and biological interactions .

属性

IUPAC Name |

3-benzylsulfanylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c15-13-12(8-4-5-9-14-13)16-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVURTJGLYONTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(Benzylsulfanyl)azepan-2-one is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, discussing its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzylsulfanyl group attached to a seven-membered azepan-2-one ring. The presence of the sulfanyl group is significant as it may influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a variety of biological activities:

- Anti-inflammatory Activity : Some azepan derivatives have been identified as broad-spectrum chemokine inhibitors, which can play a role in reducing inflammation. For instance, related compounds have shown efficacy in vivo at doses as low as 1 mg/kg, suggesting that structural modifications can enhance their therapeutic potential .

- Anticancer Properties : There is emerging evidence that certain azepan derivatives can selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of monoamine oxidase (MAO), which is relevant in treating neurodegenerative diseases and depression .

- Cytotoxicity Against Cancer Cells : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .

- Antimicrobial Activity : Some derivatives exhibit selective antibacterial properties against Gram-positive bacteria, indicating potential use in treating infections .

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound and its analogs:

- Study on Anti-inflammatory Effects : In vitro assays demonstrated that azepan derivatives could inhibit pro-inflammatory cytokine production, suggesting their utility in inflammatory conditions. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the azepan ring enhance anti-inflammatory potency .

- Anticancer Evaluation : A series of azepan derivatives were tested against various cancer cell lines. One study reported that certain modifications led to compounds with IC50 values below 5 μM against specific tumor types, highlighting their potential as new anticancer agents .

Data Tables

The following table summarizes key findings from studies involving this compound and related compounds:

科学研究应用

Materials Science Applications

1. Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating more complex molecules. Researchers have utilized 3-(Benzylsulfanyl)azepan-2-one in the synthesis of novel compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals .

2. Polymer Chemistry

In polymer science, this compound has been investigated as a functional monomer for creating specialty polymers. Its incorporation into polymer matrices can enhance mechanical properties and introduce specific functionalities, making it valuable for developing advanced materials with unique characteristics .

Case Studies

化学反应分析

Oxidation Reactions

The benzylsulfanyl group (–S–CH₂C₆H₅) undergoes selective oxidation to yield sulfoxides or sulfones under controlled conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation to sulfoxide | H₂O₂ (30%), CH₃COOH, 0–5°C, 2h | 3-(Benzylsulfinyl)azepan-2-one | 78% | |

| Oxidation to sulfone | mCPBA, DCM, 25°C, 12h | 3-(Benzylsulfonyl)azepan-2-one | 92% |

The sulfoxide product retains chirality at sulfur, while sulfone formation is stereochemically neutral. These oxidized derivatives are valuable intermediates for drug discovery due to enhanced polarity and hydrogen-bonding capacity.

Ring-Opening Reactions

The azepan-2-one ring undergoes nucleophilic ring-opening under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : HCl (6M), reflux, 8h

-

Product : 3-(Benzylsulfanyl)azepanoic acid

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water (SN2 pathway).

Aminolysis

-

Conditions : NH₃ (7M in MeOH), 60°C, 24h

-

Product : 3-(Benzylsulfanyl)azepan-2-amine

-

Yield : 65%

-

Application : Forms stable amides for peptide mimetics.

Nucleophilic Substitution

The sulfur atom in the benzylsulfanyl group participates in nucleophilic displacements:

These reactions proceed via a thiolate intermediate, leveraging the leaving-group ability of the benzylsulfanyl moiety .

Cyclization and Rearrangement

Under basic conditions, intramolecular cyclization occurs to form fused heterocycles:

-

Conditions : K₂CO₃, DMF, 120°C, 24h

-

Product : 1,3-Thiazepine-fused azepanone derivative

-

Mechanism : Deprotonation at the α-carbon initiates cyclization, forming a six-membered transition state .

Functionalization via Cross-Coupling

The benzylsulfanyl group facilitates palladium-catalyzed cross-coupling:

| Reaction Type | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | Biaryl-sulfanyl azepanone | Kinase inhibitor scaffolds |

| Sonogashira | PdCl₂/CuI | Alkyne-functionalized azepanone | Fluorescent probes |

These reactions exploit the sulfur atom’s ability to stabilize transition-metal intermediates .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature | Process | Major Products |

|---|---|---|

| 220–250°C | Desulfurization | Azepan-2-one + Benzyl disulfide |

| >300°C | Ring contraction | Caprolactam derivatives |

Decomposition is accelerated in polar aprotic solvents like DMSO.

Biological Activity Modulation

Derivatives of 3-(Benzylsulfanyl)azepan-2-one exhibit structure-dependent bioactivity:

| Derivative | Activity | IC₅₀ (nM) |

|---|---|---|

| Sulfone analog | COX-2 inhibition | 12 ± 1.2 |

| Cyanomethylsulfanyl analog | HIV protease inhibition | 8.5 ± 0.9 |

These activities correlate with electronic and steric modifications of the parent compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Variations

The following compounds share functional or structural similarities with 3-(Benzylsulfanyl)azepan-2-one, differing primarily in their core rings, substituents, and applications:

3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one

- Core Structure: Five-membered thiazolidinone ring.

- Key Features : A sulfur atom at position 2 and a benzyl group at position 3.

- Applications: Studied for bioactivity (e.g., antimicrobial or enzyme inhibition) due to the thiazolidinone scaffold’s prevalence in drug discovery .

- Comparison: Smaller ring size (5-membered vs. 7-membered azepanone) limits conformational flexibility. The sulfanylidene group (C=S) enhances electrophilicity, contrasting with the azepanone’s lactam carbonyl (C=O).

Chalcone Derivatives with Benzylsulfanyl Groups

- Examples :

- (2E)-1-[4-(Benzylsulfanyl)phenyl]-3-(2,4-difluorophenyl)prop-2-en-1-one

- (2E)-3-[4-(Benzylsulfanyl)phenyl]-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

- Core Structure : α,β-unsaturated ketone (chalcone) with benzylsulfanyl-substituted aromatic rings.

- Key Features : Conjugated π-system for electronic delocalization; substituents (e.g., -F, -OCH₃) modulate polarity and bioactivity.

- Applications : Antimalarial agents, with activity linked to substituent electronic effects .

- Comparison: Chalcones lack a lactam ring but share the benzylsulfanyl motif. Extended conjugation enables UV/Vis absorption and redox activity, unlike the azepanone’s saturated ring.

Benazepril Hydrochloride Derivatives

- Example: (3S)-3-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid hydrochloride.

- Core Structure: Benzazepinone (a benzannulated azepanone) with carboxylate and ethyl ester groups.

- Applications : Angiotensin-converting enzyme (ACE) inhibitors (e.g., benazepril) for hypertension treatment .

- Comparison: Benzazepinone core includes a fused benzene ring, increasing rigidity vs. the non-fused azepanone. Carboxylate/ester groups enhance water solubility, unlike the lipophilic benzylsulfanyl group.

trans-Bis[8-(benzylsulfanyl)quinoline-κ²N,S]dichloridocobalt(II)

- Core Structure: Cobalt(II) complex with benzylsulfanylquinoline ligands.

- Key Features : Coordination of sulfur and nitrogen atoms to the metal center.

- Applications: Potential use in catalysis or materials science due to metal-ligand interactions .

- Comparison: Incorporation into a coordination polymer alters reactivity and electronic properties. The quinoline moiety introduces aromatic π-stacking capabilities absent in azepanone.

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。